
Nickel;tantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-tantalum compounds are intermetallic compounds formed between nickel and tantalum. These compounds exhibit unique properties such as high melting points, excellent corrosion resistance, and significant hardness. They are of great interest in various industrial applications, including electronics, aerospace, and catalysis, due to their stability and durability under extreme conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-tantalum compounds can be synthesized through various methods, including:
Solid-State Reactions: This involves mixing nickel and tantalum powders and heating them at high temperatures to form the desired intermetallic compound.
Mechanical Alloying: This method involves repeated fracturing and welding of nickel and tantalum powders in a high-energy ball mill, leading to the formation of the compound.
Chemical Vapor Deposition (CVD): Nickel and tantalum precursors are vaporized and then deposited onto a substrate, where they react to form the compound.
Industrial Production Methods:
Vacuum Arc Melting: Nickel and tantalum are melted together in a vacuum arc furnace to produce high-purity intermetallic compounds.
Electrodeposition: Nickel-tantalum coatings can be produced by electrodepositing nickel and tantalum from an electrolyte solution onto a substrate.
Analyse Des Réactions Chimiques
Nickel-tantalum compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form nickel oxide and tantalum oxide. This reaction is typically carried out at high temperatures in the presence of oxygen.
Reduction: Nickel-tantalum oxides can be reduced back to the metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: Nickel-tantalum compounds can undergo substitution reactions where one element is replaced by another, such as substituting nickel with cobalt or iron.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at elevated temperatures.
Substitution: Other transition metals in a high-temperature environment.
Major Products Formed:
Oxidation: Nickel oxide and tantalum oxide.
Reduction: Metallic nickel and tantalum.
Substitution: New intermetallic compounds with substituted elements
Applications De Recherche Scientifique
Nickel-tantalum compounds have a wide range of scientific research applications, including:
Catalysis: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electronics: Due to their excellent electrical conductivity and stability, nickel-tantalum compounds are used in electronic components such as capacitors and resistors.
Aerospace: Their high melting points and corrosion resistance make them suitable for use in aerospace components exposed to extreme conditions.
Medical Applications: Nickel-tantalum alloys are used in medical implants and devices due to their biocompatibility and resistance to corrosion
Mécanisme D'action
The mechanism by which nickel-tantalum compounds exert their effects depends on their specific application:
Catalysis: In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Electronics: In electronic applications, the compound’s excellent electrical conductivity allows for efficient electron flow, enhancing the performance of electronic devices.
Aerospace and Medical Applications: The compound’s high melting point and corrosion resistance ensure durability and stability in harsh environments, making them ideal for aerospace and medical applications
Comparaison Avec Des Composés Similaires
- Nickel-niobium
- Nickel-titanium
- Nickel-chromium
- Nickel-molybdenum
Nickel-tantalum compounds are unique due to their combination of high melting points, excellent corrosion resistance, and significant hardness, making them valuable in various industrial and scientific applications.
Propriétés
Numéro CAS |
12035-68-6 |
|---|---|
Formule moléculaire |
Ni2Ta |
Poids moléculaire |
298.335 g/mol |
Nom IUPAC |
nickel;tantalum |
InChI |
InChI=1S/2Ni.Ta |
Clé InChI |
QGDSKODPRSTXPD-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
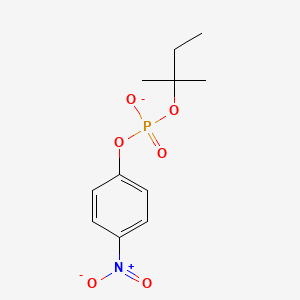
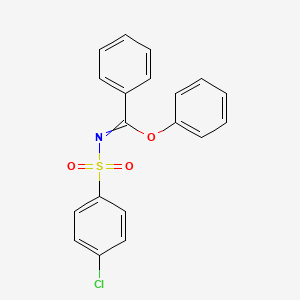
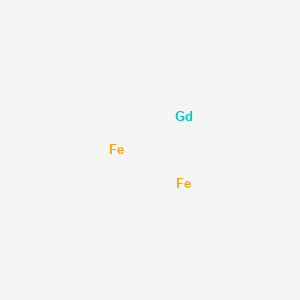

silane](/img/structure/B14719157.png)
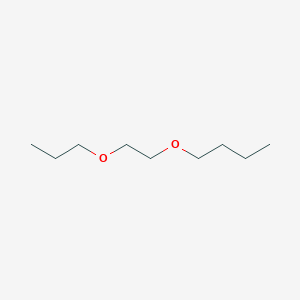
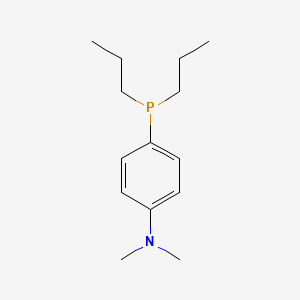
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)


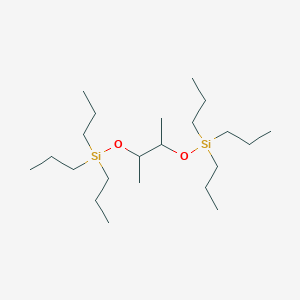
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
